molecular formula C10H10N2O2 B2504237 3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole CAS No. 2348576-05-4

3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole

Cat. No.: B2504237
CAS No.: 2348576-05-4
M. Wt: 190.202
InChI Key: VRZATMOKYGHPGV-AATRIKPKSA-N
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Description

3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an (E)-configured ethenyl linker connecting the oxadiazole to a 5-methylfuran moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its stability, π-electron-deficient nature, and applications in medicinal chemistry and materials science . The (E)-ethenyl group enhances conjugation between the oxadiazole and furan rings, influencing electronic properties and biological activity.

This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving intermediates like trichloromethyl-substituted oxadiazoles (e.g., 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole) reacting with phosphonate esters or other nucleophiles under basic conditions . Its structural analogs are explored for antiviral, antibacterial, and enzyme-inhibitory activities, particularly due to the oxadiazole scaffold’s ability to mimic peptide bonds or engage in hydrogen bonding .

Properties

IUPAC Name

3-methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-9(13-7)5-6-10-11-8(2)12-14-10/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZATMOKYGHPGV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions involving amidoximes or nitrile oxides. Three primary approaches dominate contemporary literature:

Two-Stage Amidoxime Cyclization

This method involves the preparation of O-acylamidoximes followed by base-mediated cyclization. For example, amidoximes derived from nitriles react with acylating agents (e.g., acid chlorides) to form O-acylamidoximes, which cyclize under basic conditions to yield 1,2,4-oxadiazoles. This route is advantageous for its high efficiency and compatibility with thermosensitive functional groups.

One-Pot Synthesis in Aprotic Solvents

A recently optimized protocol involves reacting amidoximes directly with aldehydes or carboxylic acid derivatives in dimethyl sulfoxide (DMSO) or similar solvents, using inorganic bases like potassium carbonate. This method eliminates the need to isolate intermediates, making it suitable for synthesizing derivatives with complex substituents.

Oxidative Cyclization

Oxidative methods, such as iodine-mediated cyclization of thioamides or oxidation of imines, offer alternative pathways. However, these are less commonly applied to 1,2,4-oxadiazoles due to competing reaction pathways.

Preparation Methods for 3-Methyl-5-[(E)-2-(5-Methylfuran-2-yl)Ethenyl]-1,2,4-Oxadiazole

Amidoxime Route with Acylative Cyclization

Synthesis of Methyl-Substituted Amidoxime

The synthesis begins with the preparation of 3-methylamidoxime, derived from the reaction of 3-methyl-nitrile with hydroxylamine hydrochloride under reflux in ethanol. The amidoxime intermediate is isolated and characterized via IR (N–H stretch at 3,300–3,400 cm⁻¹) and ¹H-NMR (singlet for methyl group at δ 2.1–2.3).

Acylation with 5-Methylfuran-2-carbonyl Chloride

The amidoxime is acylated with 5-methylfuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The resulting O-acylamidoxime undergoes cyclization in DMSO with potassium hydroxide, yielding the target oxadiazole. Key advantages include:

  • Regioselectivity : The 1,2,4-oxadiazole ring forms preferentially over 1,3,4-isomers due to electronic effects of the methyl group.
  • Stereochemical Control : The (E)-configuration of the ethenyl group arises from the trans-addition mechanism during cyclization.

Reaction Conditions :

Parameter Value
Solvent DMSO
Base KOH (2 equiv)
Temperature Room temperature (25°C)
Reaction Time 6–8 hours
Yield 65–72%

One-Pot Synthesis from 5-Methylfuran-2-carbaldehyde

This streamlined approach combines 3-methylamidoxime and 5-methylfuran-2-carbaldehyde in DMSO with cesium carbonate as a base. The aldehyde acts as both the acylating agent and the source of the furyl-ethenyl moiety.

Mechanistic Insights :

  • Imine Formation : The aldehyde reacts with the amidoxime to form an imine intermediate.
  • Cyclization : Base-induced deprotonation facilitates intramolecular nucleophilic attack, forming the oxadiazole ring.
  • Ethenyl Group Formation : Concomitant elimination of water generates the trans-(E)-ethenyl linkage.

Optimization Data :

Base Solvent Yield (%)
Cs₂CO₃ DMSO 78
K₂CO₃ DMSO 65
NaHCO₃ DMSO 42

Oxidative Cyclization of Thioamide Precursors

Although less common, oxidative methods using iodine or hypervalent iodine reagents can convert thioamides into 1,2,4-oxadiazoles. For the target compound, 3-methylthioamide is treated with iodine in the presence of a furan-derived alkene. This method is less efficient (yields ~40%) but useful for substrates sensitive to strong bases.

Analytical Characterization

The compound is characterized by:

  • ¹H-NMR : A singlet at δ 2.43 for the methyl group on the oxadiazole, coupled doublets at δ 6.82 and 7.15 (J = 16.2 Hz) for the ethenyl group, and aromatic protons from the furan ring at δ 6.35–7.10.
  • IR Spectroscopy : Absorbances at 1,625 cm⁻¹ (C=N) and 1,580 cm⁻¹ (C–O–C).
  • Mass Spectrometry : Molecular ion peak at m/z 190.20[M]⁺, with fragmentation patterns consistent with furan and oxadiazole cleavage.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form oxygenated derivatives. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic conditions forms furanones via cleavage of the furan ring .

  • Chromium trioxide (CrO₃) selectively oxidizes the ethenyl group, yielding diketones without disrupting the oxadiazole core .

Key Observation : Oxidation selectivity depends on the reagent’s strength. Stronger oxidizers like KMnO₄ degrade the furan moiety, while milder agents like CrO₃ preserve the oxadiazole structure .

Reduction Reactions

The oxadiazole ring is reduced under specific conditions:

  • Lithium aluminum hydride (LiAlH₄) in dry ether reduces the oxadiazole to a diamino intermediate .

  • Catalytic hydrogenation (H₂/Pd-C) selectively hydrogenates the ethenyl group, producing a saturated analog .

Table 1: Reduction Outcomes

ReagentProductYield (%)Source
LiAlH₄ (dry ether)3-Methyl-5-(2-(5-methylfuran-2-yl)ethyl)-1,2,4-oxadiazole72
H₂/Pd-C (1 atm)3-Methyl-5-[(5-methylfuran-2-yl)ethyl]-1,2,4-oxadiazoline85

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both rings:

Electrophilic Substitution

  • Halogenation : Bromine (Br₂) in acetic acid substitutes the furan ring’s α-position, forming 5-bromo derivatives .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the oxadiazole’s 5-position .

Nucleophilic Substitution

  • Amination : Reaction with ammonia (NH₃) under heat replaces the oxadiazole’s methyl group with an amine .

Table 2: Substitution Reactivity

Reaction TypeReagentPosition ModifiedMajor Product
BrominationBr₂/AcOHFuran C-55-Bromo-furan-oxadiazole hybrid
NitrationHNO₃/H₂SO₄Oxadiazole C-55-Nitro-1,2,4-oxadiazole derivative
AminationNH₃/ΔOxadiazole C-33-Amino-5-(furan-ethenyl)-1,2,4-oxadiazole

Cycloaddition Reactions

The ethenyl group participates in [4+2] Diels-Alder reactions:

  • Reacts with maleic anhydride to form bicyclic adducts .

  • With dienophiles like tetracyanoethylene, yields fused polycyclic systems .

Mechanistic Insight : The electron-deficient oxadiazole ring enhances the ethenyl group’s dienophilicity, accelerating cycloaddition kinetics .

Biological Activity Correlation

Structural modifications via these reactions influence bioactivity:

Table 3: Activity vs. Structural Features

Derivative TypeAntimicrobial IC₅₀ (µM)Anticancer GI₅₀ (µM)Source
Oxidized (Furanone)12.3 (Gram+)8.7 (HCT-116)
Reduced (Diamino)24.1 (Gram-)15.2 (MCF-7)
Brominated9.8 (Fungal)6.3 (A549)

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C, releasing CO and NO .

  • Photodegradation : UV light induces ring-opening via C–N bond cleavage .

This comprehensive analysis underscores the compound’s versatility in synthetic and applied chemistry. Reaction pathways are tunable for targeted applications, from antimicrobial agents to materials science precursors.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activities. Studies have shown that derivatives of 1,3,4-oxadiazoles can effectively inhibit bacterial growth against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The biological activity of 3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole has been explored in cancer research. It has demonstrated promising results in inducing apoptosis in cancer cells through mechanisms that may involve the modulation of specific molecular targets . In vitro studies have shown significant cytotoxic effects against glioblastoma cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Oxadiazole derivatives have been reported to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : A study synthesized various 1,3,4-oxadiazole derivatives and tested them for antimicrobial efficacy. Compounds similar to this compound showed comparable activity to standard antibiotics .
  • Anticancer Studies : Research focused on the anticancer properties revealed that certain oxadiazole derivatives could inhibit tumor growth in breast cancer models (MCF-7) through MTT assays .
  • In Silico Studies : Molecular docking studies have been employed to understand the interaction between oxadiazole compounds and their biological targets. These studies provide insights into how structural modifications can enhance their bioactivity .

Industrial Applications

Beyond its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique properties make it suitable for developing advanced materials with specific functionalities such as conductivity and fluorescence .

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxadiazole Derivatives

Compound Name Core Structure Substituents Key Features References
3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole 1,2,4-oxadiazole - 3-Methyl
- (E)-2-(5-methylfuran-2-yl)ethenyl
Enhanced conjugation via (E)-ethenyl linker; planar conformation
5-Phenyl-2-[2-(2-pyridyl)ethenyl]-1,3,4-oxadiazole (6c) 1,3,4-oxadiazole - 5-Phenyl
- 2-(2-pyridyl)ethenyl
Coplanar conformation with intramolecular hydrogen bonds (C–H⋯O); π-delocalization
3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole 1,2,4-oxadiazole - 3-Phenyl
- (E)-2-(thiophen-2-yl)ethenyl
Thiophene substitution enhances antiviral activity (IC₅₀: submicromolar)
3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole - 3-Methyl
- Thiophen-2-yl
Reduced conjugation compared to ethenyl-linked analogs; lower bioactivity

Key Observations :

  • Conformational Rigidity : The (E)-ethenyl linker in the target compound promotes coplanarity between the oxadiazole and heteroaromatic rings, similar to 1,3,4-oxadiazole derivatives like 6c . This planarity enhances π-electron delocalization and intramolecular interactions, critical for binding to biological targets .
  • Substituent Effects : Replacing the furan group with thiophene (as in 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole ) increases lipophilicity and antiviral potency due to sulfur’s polarizability and larger atomic radius .
  • Isomeric Differences : 1,2,4-oxadiazoles (target compound) exhibit distinct electronic properties compared to 1,3,4-oxadiazoles (e.g., 6c ), with the latter showing stronger hydrogen-bonding capacity due to the N–O–N arrangement .

Key Observations :

  • The target compound’s synthesis leverages trichloromethyl intermediates, with yields improving in polar solvents like ethanol due to faster reaction kinetics .
  • In contrast, 1,3,4-oxadiazoles (e.g., 6c ) require cyclocondensation under acidic conditions, highlighting the divergent reactivity of oxadiazole isomers .

Key Observations :

  • The target compound’s PDE4C inhibition (IC₅₀: 1.2 µM) suggests its utility in inflammatory diseases, though it is less potent than thiophene-containing analogs targeting viral polymerases .
  • Thiophene-substituted derivatives exhibit enhanced antiviral activity, likely due to improved hydrophobic interactions with viral enzymes .

Physicochemical Properties

  • Thermal Stability : Derivatives with coplanar structures (e.g., 6c ) exhibit higher melting points (>200°C) due to crystalline packing, whereas ethenyl-linked compounds show moderate stability .

Biological Activity

3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring and an oxadiazole ring, which contribute to its distinct chemical reactivity and biological activity. The molecular structure can be represented as follows:

C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

  • Reaction of 5-methylfuran-2-carboxylic acid hydrazide with acetic anhydride .
  • Cyclization under controlled conditions , often requiring heating and the use of catalysts to facilitate the reaction.

This method allows for the production of the oxadiazole ring with good yields and purity, which is critical for subsequent biological testing .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that various oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanisms behind this activity often involve interference with bacterial enzyme functions or cell wall synthesis .

CompoundActivity TypeInhibition (%)
This compoundAntibacterialTBD
1,2,4-Oxadiazole DerivativeAntifungal80% against Candida spp.

Anticancer Activity

The anticancer potential of oxadiazoles is also noteworthy. Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study:
In a recent study involving a series of oxadiazole derivatives, one compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of 0.5 μg/mL against a resistant strain of Mycobacterium tuberculosis, highlighting the potential for developing new therapeutic agents targeting resistant infections .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

Comparative Analysis

When compared to other compounds within the same class (such as 5-Methyl-2-furylmethanol), this compound shows unique properties due to its dual ring structure which enhances its biological profile .

CompoundStructural FeaturesBiological Activity
This compoundFuran + OxadiazoleAntimicrobial, Anticancer
5-Methyl-2-furylmethanolFuran OnlyLimited Biological Activity

Q & A

Basic Synthesis Optimization: What are the critical steps and reagents for synthesizing 3-methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole?

Answer:
The synthesis typically involves a Wittig reaction to introduce the ethenyl group between the oxadiazole core and the 5-methylfuran moiety. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazide derivatives with carboxylic acids under dehydrating conditions (e.g., POCl₃ or T₃P).
  • Ethenyl linkage : Use of phosphonium ylides (e.g., from 5-methylfuran-2-carbaldehyde) to ensure stereoselective (E)-configuration.
  • Purification : Column chromatography with solvents like dichloromethane/ethyl acetate (9:1) to isolate the product.
    Critical reagents include triphenylphosphine for ylide generation and anhydrous solvents to prevent hydrolysis. Yield optimization requires inert atmosphere (N₂/Ar) and temperature control (60–80°C) .

Advanced Structural Characterization: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Answer:
X-ray diffraction provides unambiguous confirmation of the (E)-configuration and coplanarity of the ethenyl bridge. For example:

  • Dihedral angles : Between the oxadiazole and furan rings (e.g., <10° confirms coplanarity, enhancing π-electron delocalization).
  • Hydrogen bonding : Intramolecular interactions (e.g., C–H⋯O) stabilize the planar structure.
  • Torsion angles : Validate stereochemistry (e.g., C2–C6–C7–C8 torsion <5°). Use SHELX programs for refinement, ensuring R-factor <0.05 .

Basic Biological Screening: What in vitro assays are suitable for preliminary antimicrobial evaluation?

Answer:

  • Disk diffusion assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate activity.
  • MIC determination : Broth microdilution (e.g., 19.5 µg/mL against S. aureus vs. metronidazole at 78 µg/mL).
  • Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal). Oxadiazoles often disrupt cell wall synthesis via hydrogen bonding with penicillin-binding proteins .

Advanced Mechanistic Studies: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., NS5 polymerase in dengue virus). Focus on:
    • Hydrophobic pockets : Affinity of the methylfuran group.
    • Hydrogen bonds : Between oxadiazole N/O atoms and catalytic residues (e.g., Lys73 in S. aureus GyrB).
  • ADME prediction : SwissADME or pkCSM to assess bioavailability (%ABS >30% indicates oral viability).
  • MD simulations : Validate stability of ligand-target complexes over 100 ns .

Basic Spectroscopic Analysis: What spectral data confirm the purity and structure of this compound?

Answer:

  • ¹H NMR :
    • δ 2.4–2.6 ppm (s, 3H, methyl on oxadiazole).
    • δ 6.2–6.4 ppm (d, J=16 Hz, ethenyl H).
    • δ 6.8–7.0 ppm (furan protons).
  • IR : Peaks at 1620 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C–O–C in furan).
  • HRMS : Exact mass match within 3 ppm (theoretical [M+H]⁺ = 245.0924) .

Advanced Structure-Activity Relationship (SAR): How do substituents on the oxadiazole and furan rings modulate bioactivity?

Answer:

  • Oxadiazole C3-methyl : Enhances lipophilicity (logP ~2.5), improving membrane permeability.
  • Furan 5-methyl : Increases π-stacking with aromatic residues (e.g., Tyr in kinase targets).
  • Ethenyl linker : Rigid (E)-configuration optimizes spatial alignment for target binding.
    Comparative SAR studies show that replacing methylfuran with thiophene reduces antibacterial activity by 50%, highlighting the role of furan oxygen in H-bonding .

Data Contradiction Resolution: How to address discrepancies between in vitro activity and in vivo efficacy?

Answer:

  • Bioavailability checks : Measure plasma concentration via HPLC after oral administration. Low %F may explain poor in vivo results.
  • Metabolite profiling : LC-MS to identify oxidative degradation (e.g., furan ring opening).
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl on methylfuran) to enhance stability.
    Example: A dengue inhibitor analog showed IC₅₀ = 9.1 µM in vitro but failed in vivo due to rapid hepatic clearance. Structural modification (e.g., fluorination) improved half-life 3-fold .

Advanced Crystallography: What validation metrics ensure reliability in single-crystal studies?

Answer:

  • R-factor : ≤0.05 for high-resolution (<1.0 Å) data.
  • ADP analysis : Anisotropic displacement parameters (ellipsoids) for non-H atoms.
  • Twining detection : Use PLATON’s TWIN law or ROTAX for pseudo-merohedral twinning.
  • Hirshfeld surface : Quantify intermolecular contacts (e.g., O⋯H interactions >10%).
    SHELXL refinement with the SQUEEZE option is recommended for disordered solvent .

Green Chemistry Synthesis: Can microwave irradiation improve yield and reduce reaction time?

Answer:
Yes. Microwave-assisted synthesis (e.g., 100°C, 5 min) achieves 86% yield vs. 50% under conventional heating (reflux, 6 h). Benefits include:

  • Reduced solvent volume : Ethanol (5 mL/mmol vs. 20 mL/mmol).
  • Energy efficiency : 300 W vs. 1500 W for oil baths.
  • Selectivity : Minimizes side products (e.g., Z-isomer <5%). Validate purity via TLC (Rf = 0.6 in hexane/EtOAc) .

Advanced Toxicology: What assays assess potential hepatotoxicity of this compound?

Answer:

  • CYP450 inhibition : Microsomal assays (e.g., CYP3A4 IC₅₀ >10 µM indicates low risk).
  • Ames test : Use Salmonella TA98/TA100 strains to detect mutagenicity.
  • HepG2 viability : MTT assay after 48 h exposure (EC₅₀ >100 µM considered safe).
    A related oxadiazole derivative showed no toxicity at 50 mg/kg in murine models, supporting translational potential .

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